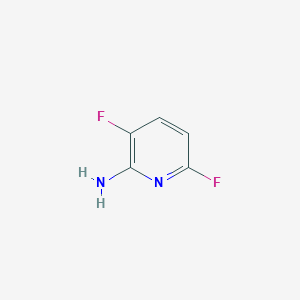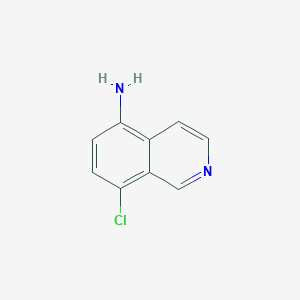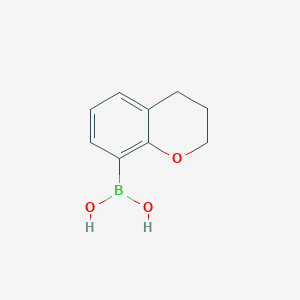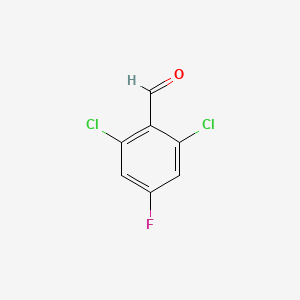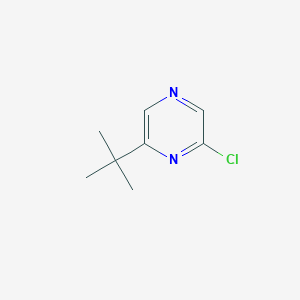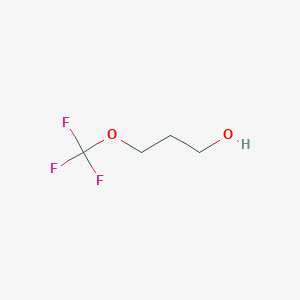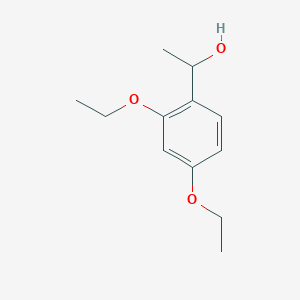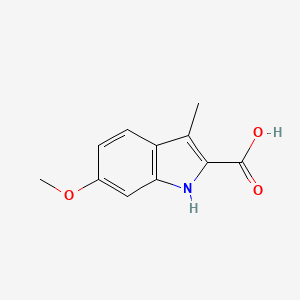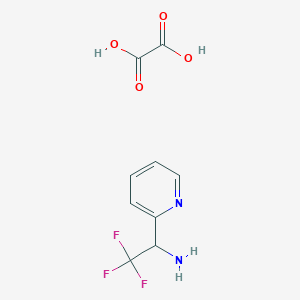
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate” is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(2-pyridinyl)ethanamine oxalate . It has a molecular weight of 266.18 and is a white solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 266.18 . The InChI code provides further details about its molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Asymmetric Synthesis : The compound is used in asymmetric synthesis, particularly in generating enantiomers of related trifluoroethylamine derivatives. For instance, Demir, Seşenoğlu, and Gerçek-Arkin (2001) demonstrated the synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone, highlighting the compound's role in producing chiral building blocks (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Coordination Chemistry : In the field of coordination chemistry, the compound contributes to forming various coordination polymers and complexes. For example, Ghosh, Savitha, and Bharadwaj (2004) explored its reactivity with Zn(II) salts under different conditions, leading to the formation of coordination polymers (Ghosh, Savitha, & Bharadwaj, 2004).
Metal-Organic Frameworks : The compound is instrumental in developing metal-organic frameworks (MOFs), which have applications in sensing and materials science. Yang et al. (2018) synthesized a series of mixed-lanthanide MOFs using a related compound, demonstrating their potential as luminescent sensors (Yang et al., 2018).
Medicinal Chemistry and Biological Applications
Antitumor Activity : Novel derivatives of the compound have been investigated for their antitumor properties. Maftei et al. (2016) designed and assessed the anti-cancer activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, showcasing the compound's relevance in medicinal chemistry (Maftei et al., 2016).
Cytotoxicity Studies : In cytotoxicity studies, the compound's derivatives have been evaluated for their interaction with DNA and potential therapeutic applications. Kumar et al. (2012) studied Cu(II) complexes of derivatives of the compound for their DNA binding and nuclease activities, providing insights into its biomedical applications (Kumar et al., 2012).
Material Science and Engineering
Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, linking inorganic chemistry with materials engineering. Das et al. (2017) investigated cadmium(II) Schiff base complexes derived from a related compound for their corrosion inhibition on mild steel (Das et al., 2017).
Sensor Development : Derivatives of the compound have been utilized in developing sensors for various applications. Bhowmick et al. (2014) created a sensitive and selective Al3+ sensor based on a pyrene derivative of the compound, demonstrating its utility in environmental and biological sensing (Bhowmick et al., 2014).
Propriétés
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6(11)5-3-1-2-4-12-5;3-1(4)2(5)6/h1-4,6H,11H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUXECMEBRGKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-pyridin-2-YL-ethylamine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




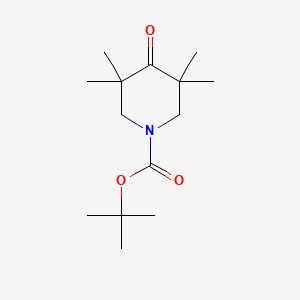
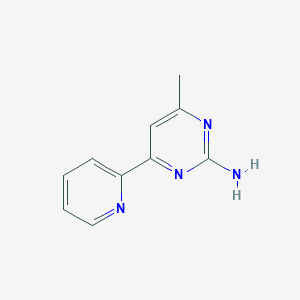
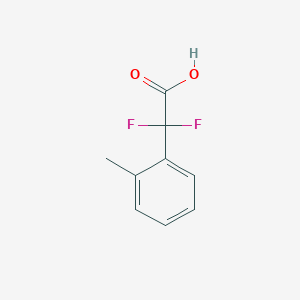
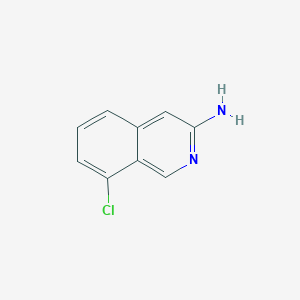
![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
